9-Mercaptodethiobiotin is a sulfur-containing compound that serves as an important intermediate in the biosynthesis of biotin, a vital nutrient for various organisms, including bacteria and mammals. It is formed during the enzymatic conversion of dethiobiotin to biotin by biotin synthase, an enzyme found predominantly in Escherichia coli. The compound features a thiol group, which is crucial for its reactivity and role in catalysis.
9-Mercaptodethiobiotin is primarily sourced from Escherichia coli, where it is synthesized as part of the biotin biosynthetic pathway. It has been identified as a key intermediate during the enzymatic reaction catalyzed by biotin synthase, which involves the transfer of sulfur atoms to dethiobiotin.
Chemically, 9-mercaptodethiobiotin is classified as a thiol compound due to the presence of a sulfhydryl (-SH) group. It is structurally related to biotin and dethiobiotin, with its molecular formula being C_{10}H_{16}N_{2}O_{3}S. Its systematic name reflects its derivation from dethiobiotin with an additional sulfur atom incorporated into its structure.
The synthesis of 9-mercaptodethiobiotin can be achieved through several methods, primarily focusing on the conversion of dethiobiotin. A notable approach involves using chemical precursors such as aldehydes or thiols in multi-step synthetic pathways.
The synthesis can be monitored using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to confirm the formation and purity of 9-mercaptodethiobiotin. For example, during enzyme assays, the compound can be detected at specific retention times compared to standards .
The molecular structure of 9-mercaptodethiobiotin features a core bicyclic structure characteristic of biotin, with an additional thiol group at the 9-position. This modification enhances its reactivity and role as an intermediate in biochemical reactions.
9-Mercaptodethiobiotin participates in significant biochemical reactions as an intermediate in biotin biosynthesis:
The mechanism by which 9-mercaptodethiobiotin acts involves several key steps:
Studies utilizing isotopically labeled substrates have provided insights into rate-limiting steps within this mechanism, confirming that hydrogen abstraction from specific positions on dethiobiotin is critical for efficient conversion .
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are often employed to characterize these properties accurately.
9-Mercaptodethiobiotin has several important applications in scientific research:
Biotin synthase (BioB) is a Radical SAM enzyme that catalyzes the insertion of sulfur into dethiobiotin (DTB) to form biotin. The reaction initiates with the reductive cleavage of S-adenosylmethionine (AdoMet) by a [4Fe-4S]⁺ cluster, generating a 5′-deoxyadenosyl radical (5′-dA•) and methionine. This radical abstracts a hydrogen atom from DTB, forming a substrate-centered carbon radical [1] [3] [10]. The [4Fe-4S] cluster is coordinated by a conserved CxxxCxxC motif (Cys53, Cys57, and Cys60 in E. coli), while AdoMet binds via its amino and carboxylate groups to the unique iron site, positioning the sulfonium ~4 Å from the cluster for efficient electron transfer [1] [5].
The 5′-dA• radical selectively abstracts the pro-S hydrogen atom from the C9 methyl group of DTB, generating a dethiobiotinyl C9 radical. Isotopic labeling studies using (9-²H₂)-DTB confirmed this step by demonstrating a kinetic isotope effect (KIE) of 3.5 on MDTB formation [1] [7]. The C9 radical is stabilized by the ureido ring of DTB and oriented toward the [2Fe-2S] cluster via hydrogen bonds involving conserved residues (e.g., Asn153 with the ureido oxygen) [5]. This precise positioning ensures regioselective sulfur insertion at C9 prior to C6.
The dethiobiotinyl C9 radical attacks a μ-sulfide atom of the auxiliary [2Fe-2S]²⁺ cluster ([2Fe-2S]²⁺), forming 9-mercaptodethiobiotin (MDTB) and reducing the cluster to a paramagnetic [2Fe-2S]⁺ state. Key evidence includes:
BioB consumes 2 equivalents of AdoMet per biotin formed: one for MDTB synthesis and another for thiophane ring closure. MDTB formation precedes biotin synthesis, with distinct kinetics:
Table 1: Kinetic Parameters for MDTB Formation in E. coli BioB
Condition | Rate of MDTB Formation (min⁻¹) | MDTB Yield (mol/mol BioB) |
---|---|---|
WT BioB + Full system* | 0.07 | 0.10 |
Asn153Ser mutant | 0.12 | 0.35 |
Substoichiometric AdoMet | 0.03 | 0.20 |
No reductant | Undetectable | 0 |
Full system: AdoMet, DTB, flavodoxin/NADPH, FNR [1] [7].
Residues Asn153 and Asp155 (YNHNLD motif) position AdoMet and DTB. Mutations alter intermediate partitioning:
Table 2: Impact of BioB Mutations on Intermediate and Product Formation
Mutation | MDTB Formation | Biotin Formation | Alternate Products |
---|---|---|---|
Wild-Type | ++ | ++ | None |
Asn153Ser | ++++ | + | None |
Asn153Ala | + | - | 5′-Mercapto-5′-deoxyadenosine |
Asp155Asn | - | - | 5′-Mercapto-5′-deoxyadenosine |
Arg260Met | + | - | Paramagnetic cluster altered |
- = Not detected; + = Low; ++ = Moderate; ++++ = High [1] [5] [7].
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